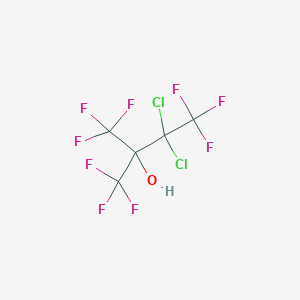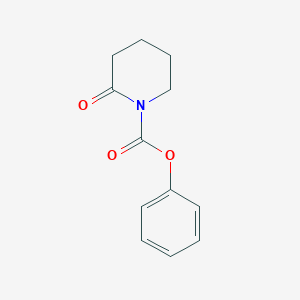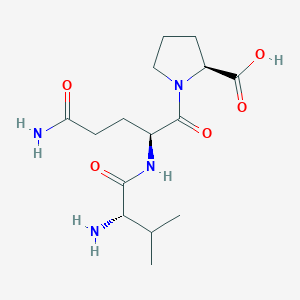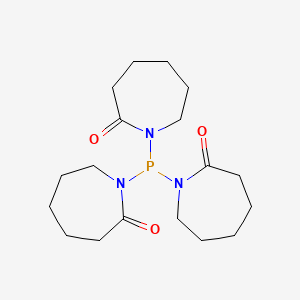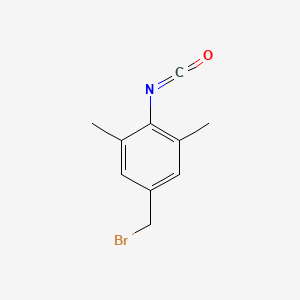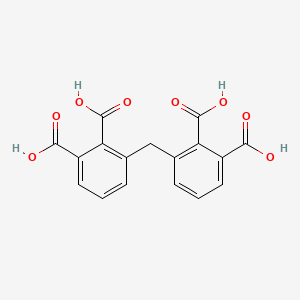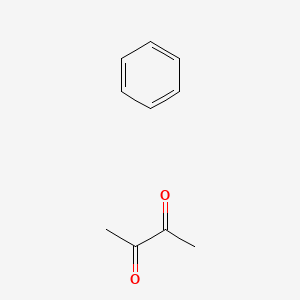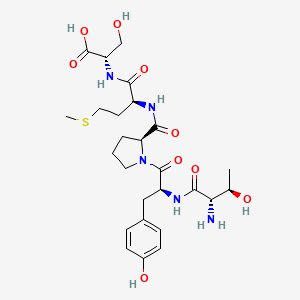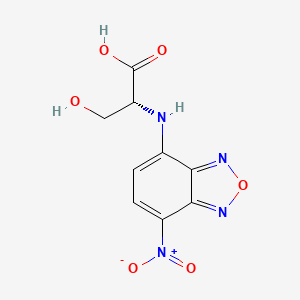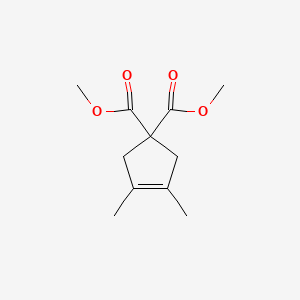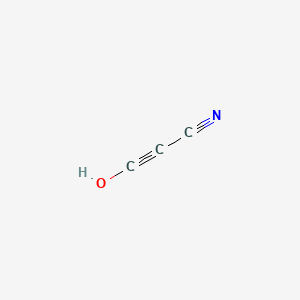![molecular formula C19H26ClN5 B14274069 4-[(E)-(5-Chloropyridin-2-yl)diazenyl]-N~1~,N~1~,N~3~,N~3~-tetraethylbenzene-1,3-diamine CAS No. 138504-36-6](/img/structure/B14274069.png)
4-[(E)-(5-Chloropyridin-2-yl)diazenyl]-N~1~,N~1~,N~3~,N~3~-tetraethylbenzene-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-(5-Chloropyridin-2-yl)diazenyl]-N~1~,N~1~,N~3~,N~3~-tetraethylbenzene-1,3-diamine is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a chloropyridinyl group and a diazenyl linkage, making it a valuable subject of study in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(5-Chloropyridin-2-yl)diazenyl]-N~1~,N~1~,N~3~,N~3~-tetraethylbenzene-1,3-diamine typically involves the diazotization of 5-chloropyridine-2-amine followed by coupling with N1,N~1~,N~3~,N~3~-tetraethylbenzene-1,3-diamine. The reaction conditions often require a controlled temperature environment and the use of specific catalysts to ensure the desired product yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale diazotization and coupling reactions, utilizing advanced equipment to maintain reaction conditions. The process may also include purification steps such as recrystallization or chromatography to achieve high purity levels .
化学反応の分析
Types of Reactions
4-[(E)-(5-Chloropyridin-2-yl)diazenyl]-N~1~,N~1~,N~3~,N~3~-tetraethylbenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to optimize reaction efficiency .
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives, as well as substituted compounds with modified functional groups .
科学的研究の応用
4-[(E)-(5-Chloropyridin-2-yl)diazenyl]-N~1~,N~1~,N~3~,N~3~-tetraethylbenzene-1,3-diamine has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential therapeutic applications, particularly in drug development.
Industry: It is utilized in the production of dyes and pigments, owing to its chromophoric properties.
作用機序
The mechanism of action of 4-[(E)-(5-Chloropyridin-2-yl)diazenyl]-N~1~,N~1~,N~3~,N~3~-tetraethylbenzene-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diazenyl linkage plays a crucial role in its reactivity, facilitating interactions with biological molecules and influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
Similar compounds include other diazenyl derivatives and chloropyridinyl-substituted compounds, such as:
- 4-[(E)-2-(5-chloropyridin-2-yl)diazen-1-yl]-1-N,1-N,3-N,3-N-tetraethylbenzene-1,3-diamine
- 4-[(E)-2-(4-chlorophenyl)diazen-1-yl]-N,N-dimethylaniline
Uniqueness
What sets 4-[(E)-(5-Chloropyridin-2-yl)diazenyl]-N~1~,N~1~,N~3~,N~3~-tetraethylbenzene-1,3-diamine apart is its specific combination of functional groups, which imparts unique chemical and biological properties.
特性
CAS番号 |
138504-36-6 |
|---|---|
分子式 |
C19H26ClN5 |
分子量 |
359.9 g/mol |
IUPAC名 |
4-[(5-chloropyridin-2-yl)diazenyl]-1-N,1-N,3-N,3-N-tetraethylbenzene-1,3-diamine |
InChI |
InChI=1S/C19H26ClN5/c1-5-24(6-2)16-10-11-17(18(13-16)25(7-3)8-4)22-23-19-12-9-15(20)14-21-19/h9-14H,5-8H2,1-4H3 |
InChIキー |
ULMKDPKPJHVRIH-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=NC=C(C=C2)Cl)N(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



